2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride 2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220016-38-5
VCID: VC2687024
InChI: InChI=1S/C15H23NO2.ClH/c1-2-17-14-6-8-15(9-7-14)18-12-10-13-5-3-4-11-16-13;/h6-9,13,16H,2-5,10-12H2,1H3;1H
SMILES: CCOC1=CC=C(C=C1)OCCC2CCCCN2.Cl
Molecular Formula: C15H24ClNO2
Molecular Weight: 285.81 g/mol

2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride

CAS No.: 1220016-38-5

Cat. No.: VC2687024

Molecular Formula: C15H24ClNO2

Molecular Weight: 285.81 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride - 1220016-38-5

Specification

CAS No. 1220016-38-5
Molecular Formula C15H24ClNO2
Molecular Weight 285.81 g/mol
IUPAC Name 2-[2-(4-ethoxyphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C15H23NO2.ClH/c1-2-17-14-6-8-15(9-7-14)18-12-10-13-5-3-4-11-16-13;/h6-9,13,16H,2-5,10-12H2,1H3;1H
Standard InChI Key CEKPDDJYRQFEKK-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)OCCC2CCCCN2.Cl
Canonical SMILES CCOC1=CC=C(C=C1)OCCC2CCCCN2.Cl

Introduction

2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its unique structural features and potential applications in various fields, particularly in pharmaceutical research. This compound consists of a piperidine ring connected to a 4-ethoxyphenoxyethyl group, which makes it an important intermediate in organic synthesis, especially in the development of drugs targeting the central nervous system .

Chemical Identifiers

PropertyValue
Molecular FormulaC15H24ClNO2
Molecular Weight285.82 g/mol
CAS Number1220016-38-5
Minimum Purity0.95

The molecular structure of 2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its three-dimensional arrangement and electronic properties .

Synthesis and Mechanism

The synthesis of 2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-ethoxyphenol with 2-chloroethylpiperidine. This process is a nucleophilic substitution reaction where the nucleophilic oxygen of the phenol attacks the electrophilic carbon of the chloroethyl group, leading to the formation of the ether linkage characteristic of this compound.

Applications and Potential Uses

2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This classification highlights its potential as a pharmaceutical agent, particularly in the development of central nervous system-targeting drugs. Research suggests that compounds with similar structures often exhibit affinities for serotonin receptors, indicating potential applications in treating mood disorders.

Characterization and Analysis

Characterization techniques such as NMR spectroscopy provide detailed information about the compound's structure, while high-performance liquid chromatography (HPLC) is used for purity analysis. These methods are crucial for ensuring the quality and consistency of the compound in both laboratory and industrial settings.

Research Findings and Future Directions

Studies on 2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride suggest that it may act as a modulator for neurotransmitter systems, influencing pathways related to mood regulation and cognitive function. Further research involving receptor binding assays and pharmacological evaluations is necessary to fully understand its mechanisms of action and potential therapeutic applications.

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